molecular formula C9H11N3 B134535 2,4,5-Trimethylphenyl azide CAS No. 147647-81-2

2,4,5-Trimethylphenyl azide

Cat. No. B134535
CAS RN: 147647-81-2
M. Wt: 161.2 g/mol
InChI Key: XSWJOFIQEHNEND-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenyl azide (TMPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPA is a colorless, crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol. The compound is widely used in organic synthesis, photochemistry, and material science due to its ability to undergo photochemical reactions and generate highly reactive intermediates.

Mechanism of Action

The mechanism of action of TPA involves the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can undergo various reactions such as insertion, addition, and cycloaddition reactions. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of nitrene and carbene intermediates, which can undergo insertion reactions with C-H, N-H, and O-H bonds.
Biochemical and Physiological Effects
2,4,5-Trimethylphenyl azide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can lead to various physiological effects such as increased heart rate, muscle contractions, and respiratory rate.

Advantages and Limitations for Lab Experiments

The advantages of using TPA in lab experiments include its ability to undergo photochemical reactions and generate highly reactive intermediates. This property makes TPA a versatile reagent that can be used in various organic synthesis reactions. The limitations of using TPA include its toxicity and the potential hazards associated with handling the compound. TPA is a highly explosive compound that can lead to serious accidents if not handled properly.

Future Directions

There are several future directions that can be explored in the field of TPA research. One potential direction is the development of new synthetic methods for TPA that are more efficient and environmentally friendly. Another direction is the exploration of new photochemical reactions that can be carried out using TPA. Additionally, the use of TPA in material science and nanotechnology can also be explored further. Overall, the unique properties of TPA make it a promising compound for future research in various fields of science.

Synthesis Methods

The synthesis of TPA involves the reaction between 2,4,5-trimethylphenylamine and sodium azide. The reaction is carried out in anhydrous conditions using a polar solvent such as DMF or DMSO. The resulting TPA is purified using column chromatography or recrystallization.

Scientific Research Applications

2,4,5-Trimethylphenyl azide has been extensively used in scientific research due to its unique photochemical properties. The compound is widely used in the synthesis of various organic compounds such as carboxylic acids, esters, and amides. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can be used to generate various functional groups in organic molecules.

properties

CAS RN

147647-81-2

Product Name

2,4,5-Trimethylphenyl azide

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

1-azido-2,4,5-trimethylbenzene

InChI

InChI=1S/C9H11N3/c1-6-4-8(3)9(11-12-10)5-7(6)2/h4-5H,1-3H3

InChI Key

XSWJOFIQEHNEND-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)N=[N+]=[N-])C

Canonical SMILES

CC1=CC(=C(C=C1C)N=[N+]=[N-])C

Other CAS RN

147647-81-2

synonyms

2,4,5-Trimethylphenyl azide

Origin of Product

United States

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